Home > Products > Screening Compounds P62026 > Ribociclib succinate
Ribociclib succinate - 1374639-75-4

Ribociclib succinate

Catalog Number: EVT-253392
CAS Number: 1374639-75-4
Molecular Formula: C27H36N8O5
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribociclib succinate is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , , , , , ]. It plays a crucial role in scientific research, particularly in the study of cancer cell growth and proliferation [, , , , , , , , , , , , , , , , , , , , ]. CDK4/6 are key regulators of the cell cycle, and their dysregulation is implicated in various cancers. Ribociclib succinate's ability to inhibit these kinases makes it a valuable tool for investigating cancer mechanisms and potential therapeutic strategies.

Ribociclib

  • Compound Description: Ribociclib is a highly selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, , , , , , , , , , , , , , , , , , , , , , , ] It is used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2−) advanced or metastatic breast cancer. [, , , , , , , , , , , , , , , , , , , , , , , ] Ribociclib primarily undergoes hepatic metabolism via CYP3A4. [, ]
  • Relevance: Ribociclib is the free base form of ribociclib succinate. [, ] The succinate salt is used to enhance the solubility and bioavailability of ribociclib.

Palbociclib

  • Compound Description: Palbociclib is another selective CDK4/6 inhibitor, similar in action and use to ribociclib. [, ]

Letrozole

  • Compound Description: Letrozole is a nonsteroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer. [, , , , , , , , , , , ]
  • Relevance: Letrozole is often used in combination with ribociclib succinate for the treatment of HR+/HER2− advanced breast cancer. [, , , , , , , , , , , ]

Fulvestrant

  • Compound Description: Fulvestrant is a selective estrogen receptor degrader, also used in the treatment of hormone receptor-positive breast cancer. [, , , , , , , , , ]
  • Relevance: Similar to letrozole, fulvestrant is frequently used in combination with ribociclib succinate for treating HR+/HER2− advanced breast cancer. [, , , , , , , , , ]

Everolimus

  • Compound Description: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), used in the treatment of various cancers. [, , , ]
  • Relevance: Everolimus has been explored in combination with ribociclib succinate for potential synergistic effects, particularly in settings where resistance to CDK4/6 inhibition emerges. [, , , ]

Siremadlin

  • Compound Description: Siremadlin is a p53-MDM2 inhibitor, investigated in combination with ribociclib for the treatment of liposarcoma. []
  • Relevance: The combination of siremadlin with ribociclib succinate aims to target both the MDM2 and CDK4/6 pathways often deregulated in liposarcoma. []
  • Compound Description: Topotecan and temozolomide (TOTEM) are chemotherapeutic agents. []
  • Relevance: The combination of ribociclib with TOTEM has been investigated for safety and efficacy in pediatric cancers with alterations in the cell cycle or PI3K/AKT/mTOR pathways. []
  • Compound Description: Alpelisib and buparlisib are both PI3K inhibitors. []
  • Relevance: These compounds were investigated in combination with ribociclib succinate and fulvestrant for potential synergistic effects in HR+ advanced breast cancer. []
Overview

Ribociclib succinate is a synthetic compound primarily used as a cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinases 4 and 6. It is indicated for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer, particularly in postmenopausal women when combined with letrozole. The chemical structure of ribociclib succinate is represented by the formula C23H30N8O·C4H6O4, with a molecular weight of 552.64 g/mol .

Source and Classification

Ribociclib succinate is classified as an antineoplastic agent and falls under the category of small molecule inhibitors. It was developed to inhibit cell cycle progression in cancer cells, making it a crucial component in oncological therapies. The compound is derived from ribociclib, which is synthesized through various chemical processes involving specific reagents and conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of ribociclib succinate involves several steps:

  1. Starting Materials: The synthesis begins with 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which reacts with dimethylamine in the presence of a coupling agent to form an intermediate compound.
  2. Formation of Ribociclib: This intermediate is further processed to yield ribociclib through methods such as the Buchwald reaction, which utilizes palladium catalysts and various solvents like methanol or acetonitrile .
  3. Conversion to Succinate: Ribociclib is then treated with succinic acid in a suitable solvent (e.g., isopropanol or n-butanol) to form ribociclib succinate. This step may involve heating and stirring for optimal reaction conditions .

The yield and purity of ribociclib succinate are critical parameters, with reported yields around 78.8% and purity exceeding 99% when optimized conditions are applied .

Molecular Structure Analysis

Structure Data

The molecular structure of ribociclib succinate consists of a pyrrolopyrimidine core linked to a cyclopentyl group and a piperazine moiety. The succinate portion is derived from the dicarboxylic acid, contributing to its solubility and bioavailability.

  • Chemical Formula: C23H30N8O·C4H6O4
  • Molecular Weight: 552.64 g/mol
  • Crystalline Forms: Ribociclib succinate exhibits polymorphism, with different crystalline forms (e.g., Form B and Form C) characterized by distinct X-ray powder diffraction patterns .
Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in the synthesis of ribociclib succinate include:

  1. Formation of Ribociclib:
    • Reaction of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with dimethylamine.
    • Subsequent purification through chromatography.
  2. Formation of Ribociclib Succinate:
    • Ribociclib reacts with succinic acid under controlled temperature and solvent conditions.
    • The reaction typically requires stirring at elevated temperatures (70-75 °C) for effective conversion.

These reactions are critical for achieving the desired yield and purity necessary for pharmaceutical applications.

Mechanism of Action

Process and Data

Ribociclib succinate acts by inhibiting cyclin-dependent kinases 4 and 6, which are essential for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, ribociclib prevents cancer cells from proliferating:

  1. Inhibition of Cyclin-Dependent Kinases: The binding of ribociclib to these kinases disrupts their activity, leading to cell cycle arrest.
  2. Impact on Tumor Growth: This mechanism results in reduced tumor growth and increased sensitivity to other anticancer agents.

Clinical studies have demonstrated that ribociclib, when used with endocrine therapy, significantly improves progression-free survival in patients with specific breast cancer types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow to yellowish-brown crystalline powder.
  • Solubility: Slightly hygroscopic; solubility varies based on crystalline form and solvent used.

Chemical Properties

  • Stability: Ribociclib succinate shows stability under controlled humidity conditions but can absorb moisture under high humidity.
  • Polymorphism: Different crystalline forms exhibit unique physical properties that can influence solubility and bioavailability .
Applications

Scientific Uses

Ribociclib succinate has significant applications in oncology:

  1. Cancer Treatment: Primarily used for treating advanced breast cancer in combination therapies.
  2. Research Tool: Utilized in preclinical studies to explore mechanisms of cell cycle regulation and therapeutic resistance in cancer cells.
  3. Pharmaceutical Development: Ongoing research focuses on optimizing formulations for enhanced efficacy and patient compliance.

The development and validation of analytical methods for measuring ribociclib concentrations in biological samples further support its use in clinical settings .

Properties

CAS Number

1374639-75-4

Product Name

Ribociclib succinate

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C27H36N8O5

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8)

InChI Key

NHANOMFABJQAAH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ribociclib succinate; LEE011-BBA; LEE011 succinate; LEE011; LEE-011; LEE 011; LEE011A; LEE-011A; LEE 011A; Kisqali;

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.